molecular formula C31H39N3O4 B611468 Trazpiroben CAS No. 1352993-39-5

Trazpiroben

Numéro de catalogue B611468
Numéro CAS: 1352993-39-5
Poids moléculaire: 517.7 g/mol
Clé InChI: BDXJYAAYLZTLEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAK-906, also known as trazpiroben, is a novel and potent dopamine D2/D3 receptor antagonist. It has been developed primarily for the management of gastroparesis, a condition characterized by delayed gastric emptying without mechanical obstruction. TAK-906 is designed to avoid the serious potential adverse effects associated with current gastroparesis therapies, such as metoclopramide and domperidone .

Applications De Recherche Scientifique

TAK-906 has several scientific research applications, including:

Mécanisme D'action

TAK-906 exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This antagonism inhibits dopamine-activated D2L receptor activation of cognate G-proteins in human embryonic kidney 293 cell membranes. In vivo, TAK-906 dose-dependently increases prolactin release and inhibits retching/vomiting induced by apomorphine . The compound has low brain penetration and weak affinity for the human ether-à-go-go–related gene (hERG) channel, indicating minimal potential for central nervous system or cardiovascular adverse effects .

Safety and Hazards

Trazpiroben was found to be well tolerated in healthy participants, and no clinically meaningful cardiovascular adverse effects were observed across the whole dose range . Preclinical studies in rat and dog have shown this compound to have minimal brain penetration and low affinity for the human ether-à-go-go-related gene (hERG) potassium channel , thereby reducing the risk of the CNS and cardiovascular adverse effects seen with other dopamine D2/D3 receptor antagonists .

Méthodes De Préparation

TAK-906, chemically known as 3-{[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl}benzoic acid 1:1 maleic acid salt, was synthesized at PharmaAdvance, Inc. in Jiangyin, Jiangsu, China . The synthetic route involves the formation of the triazaspirodecane core, followed by the introduction of the phenylbutyl and benzoic acid moieties. The final product is obtained as a maleic acid salt to enhance its stability and solubility.

Analyse Des Réactions Chimiques

TAK-906 undergoes various chemical reactions, including:

    Oxidation: TAK-906 can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: TAK-906 can undergo substitution reactions, particularly at the phenylbutyl and benzoic acid moieties, to form various analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

TAK-906 is compared with other dopamine receptor antagonists such as metoclopramide and domperidone. Unlike these compounds, TAK-906 has low brain penetration and minimal affinity for the hERG channel, reducing the risk of central nervous system and cardiovascular adverse effects . Similar compounds include:

Propriétés

IUPAC Name

3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJYAAYLZTLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352993-39-5
Record name Trazpiroben [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRAZPIROBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trazpiroben
Reactant of Route 2
Trazpiroben
Reactant of Route 3
Reactant of Route 3
Trazpiroben
Reactant of Route 4
Trazpiroben
Reactant of Route 5
Trazpiroben
Reactant of Route 6
Reactant of Route 6
Trazpiroben

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.